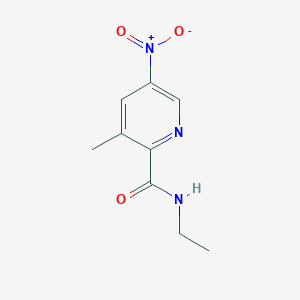

N-Ethyl-3-methyl-5-nitropicolinamide

Description

N-Ethyl-3-methyl-5-nitropicolinamide (CAS 18227-67-3) is a pyridine derivative characterized by an ethyl group, a methyl group, and a nitro substituent on the pyridine ring. This compound belongs to a class of nitropicolinamides, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-deficient aromatic system.

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

N-ethyl-3-methyl-5-nitropyridine-2-carboxamide |

InChI |

InChI=1S/C9H11N3O3/c1-3-10-9(13)8-6(2)4-7(5-11-8)12(14)15/h4-5H,3H2,1-2H3,(H,10,13) |

InChI Key |

SKTRXGBIYJXGGA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=C1C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-5-nitropicolinamide typically involves the nitration of 3-methylpicolinamide followed by the introduction of an ethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methyl-5-nitropicolinamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Alkyl or aryl halides in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: N-Ethyl-3-methyl-5-aminopicolinamide.

Substitution: Various N-substituted picolinamides.

Oxidation: N-Ethyl-3-carboxy-5-nitropicolinamide.

Scientific Research Applications

N-Ethyl-3-methyl-5-nitropicolinamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-5-nitropicolinamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethyl and methyl groups can influence the compound’s binding affinity and specificity. The compound may modulate biological pathways by acting as an inhibitor or activator of specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent patterns, similarity scores, and inferred properties.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Substituent Effects on Reactivity :

- Nitro Group Position : Compounds with nitro groups in the 5-position (e.g., 7477-10-3, 154012-15-4) exhibit high similarity to the target compound. This positioning is associated with stabilized resonance structures, enhancing stability in synthetic pathways .

- Chlorine vs. Methyl : Chlorinated analogs (e.g., 7477-10-3, 23056-40-8) show higher electrophilicity due to the electron-withdrawing effect of Cl, making them more reactive in nucleophilic substitutions compared to methyl-substituted derivatives .

Functional Group Influence :

- Carboxylic Acid (7477-10-3) : Introduces acidity and hydrogen-bonding capacity, which may improve solubility in aqueous systems but reduce membrane permeability .

- Ester (154012-15-4) : Enhances volatility and reactivity in hydrolysis reactions, common in prodrug designs .

Similarity Score Limitations :

- Despite a 0.96 similarity score for 7477-10-3, the presence of a carboxylic acid group drastically alters its chemical behavior compared to the amide functionality in the target compound. This highlights the need to interpret similarity scores alongside functional group analysis .

Research and Application Insights

- Pharmaceutical Potential: N-Methyl-3-nitropyridin-4-amine (1633-41-6) has been studied as a precursor in kinase inhibitor synthesis due to its amine group’s ability to form hydrogen bonds with target proteins .

- Agrochemical Relevance : Ethyl 4,6-dichloro-5-nitronicotinate (154012-15-4) is a suspected intermediate in chlorinated fungicides, leveraging its dichloro-nitro motif for broad-spectrum activity .

- Synthetic Challenges : The steric hindrance from the ethyl and methyl groups in this compound may limit its utility in coupling reactions compared to less hindered analogs like 2-Chloro-5-methyl-3-nitropyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.